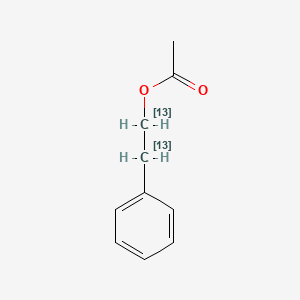

Phenethyl acetate-13C2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C10H12O2 |

|---|---|

分子量 |

166.19 g/mol |

IUPAC名 |

2-phenyl(1,2-13C2)ethyl acetate |

InChI |

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i7+1,8+1 |

InChIキー |

MDHYEMXUFSJLGV-BFGUONQLSA-N |

異性体SMILES |

CC(=O)O[13CH2][13CH2]C1=CC=CC=C1 |

正規SMILES |

CC(=O)OCCC1=CC=CC=C1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Phenethyl Acetate-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Phenethyl acetate-13C2, an isotopically labeled form of Phenethyl acetate (B1210297). While specific experimental data for the 13C2 labeled variant is not extensively available, its physical properties are expected to be nearly identical to its unlabeled counterpart, with the primary difference being its molecular weight. This document compiles the known physical data of Phenethyl acetate and presents a calculated molecular weight for the 13C2 isotopologue. Furthermore, it outlines detailed, generalized experimental protocols for the determination of these properties and includes a workflow for its synthesis and analysis.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. The values for boiling point, melting point, density, and refractive index are based on the data for unlabeled Phenethyl acetate (CAS 103-45-7), as significant deviations are not expected for the isotopically labeled compound.[1][2][3]

| Property | Value | Source |

| Molecular Formula | ¹²C₈¹³C₂H₁₂O₂ | N/A |

| Molecular Weight | 166.22 g/mol | Calculated |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 238-239 °C | [3] |

| Melting Point | -31.1 °C | [2] |

| Density | 1.032 g/mL at 25 °C | [3] |

| Refractive Index | 1.498 (n20/D) | [3] |

Note: The molecular formula for unlabeled Phenethyl acetate is C10H12O2, with a molecular weight of 164.20 g/mol .[1][4]

Experimental Protocols

This section details generalized experimental methodologies for the determination of the key physical properties of this compound.

1. Determination of Molecular Weight by Mass Spectrometry

-

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Methodology:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and maximize the abundance of the molecular ion.

-

Acquire the mass spectrum in the positive ion mode.

-

The molecular weight is determined from the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺ or [M+Na]⁺. The high-resolution instrument will allow for the differentiation of the 13C isotopologue from the unlabeled compound.

-

2. Determination of Boiling Point

-

Objective: To determine the temperature at which this compound transitions from liquid to gas at atmospheric pressure.

-

Instrumentation: A distillation apparatus or a specialized boiling point apparatus (e.g., a Sivolobov block).

-

Methodology:

-

Place a small sample of this compound into a micro boiling point tube or a small distillation flask.

-

Heat the sample slowly and evenly.

-

The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the capillary tube or the temperature at which the vapor and liquid phases are in equilibrium during distillation.

-

The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

3. Determination of Density

-

Objective: To measure the mass per unit volume of this compound.

-

Instrumentation: A pycnometer or a digital density meter.

-

Methodology:

-

Calibrate the instrument with a substance of known density (e.g., deionized water).

-

Equilibrate the sample to a specific temperature (e.g., 25 °C) using a water bath.

-

Introduce the sample into the pycnometer or density meter.

-

Record the density reading. Multiple readings should be taken to ensure accuracy.

-

4. Determination of Refractive Index

-

Objective: To measure the extent to which light is refracted when passing through this compound.

-

Instrumentation: A refractometer (e.g., an Abbe refractometer).

-

Methodology:

-

Calibrate the refractometer using a standard of known refractive index.

-

Place a small drop of the this compound sample onto the prism of the refractometer.

-

Control the temperature of the prism to the desired measurement temperature (e.g., 20 °C).

-

Observe the borderline between the light and dark fields through the eyepiece and adjust the instrument to center the crosshairs on the borderline.

-

Read the refractive index from the instrument's scale.

-

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and quality control analysis of this compound.

Caption: Synthesis and Quality Control Workflow for this compound.

References

The Natural Occurrence and Isotopic Landscape of Phenethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenethyl acetate (B1210297), a volatile organic compound renowned for its pleasant floral and fruity aroma, is a significant contributor to the natural fragrance of a wide array of plants, fruits, and fermented products. This in-depth technical guide explores the natural occurrence of phenethyl acetate, providing quantitative data where available, and delves into the methodologies for its extraction, analysis, and the characterization of its isotopologues. Understanding the natural distribution and isotopic signature of this compound is crucial for flavor and fragrance chemistry, food authentication, and potentially for tracing the origin of natural products in drug development.

Natural Occurrence of Phenethyl Acetate

Phenethyl acetate is biosynthesized in plants primarily through the esterification of phenethyl alcohol, a product of the shikimate pathway, with acetyl-CoA, a reaction catalyzed by alcohol acetyltransferases (AATs)[1]. Its presence has been identified in a diverse range of natural sources.

Table 1: Quantitative Occurrence of Phenethyl Acetate in Various Natural Sources

| Natural Source Category | Specific Source | Concentration Range | Notes |

| Flowers | Rose (Rosa damascena) essential oil | 0.98% (of hydrodistilled oil) | Phenethyl alcohol, its precursor, can be found at higher concentrations (e.g., 4.04%)[2][3]. |

| Champaca (Magnolia champaca) absolute | - | A major constituent is phenethyl alcohol (20-30%)[4]. | |

| Ylang-Ylang (Cananga odorata) essential oil | 0.20% | Concentration can vary depending on the fraction of the essential oil[5]. | |

| Grape Hyacinth (Muscari armeniacum) | Presence confirmed | Quantitative data not readily available[6]. | |

| Fruits | Strawberry (Fragaria x ananassa) | Variable, can be a major ester | Esters constitute 25-90% of total volatiles. Quantitative data is highly cultivar-dependent[7][8][9][10]. |

| Apple (Malus domestica) | Presence confirmed | Quantitative data not readily available. | |

| Grape (Vitis vinifera) | Presence confirmed | Found in small amounts[11]. | |

| Melon, Pineapple | Presence confirmed | Found in trace amounts[11]. | |

| Fermented Products | Wine | 0.5 - 750 µg/L | Concentration is influenced by yeast strain and fermentation conditions[12][13]. |

| Beer | Flavor threshold: 3.8 mg/L | Contributes to the floral and honey notes[14][15]. | |

| Cocoa (Theobroma cacao) beans | 1.0 - 1.9 mg/kg | Concentration increases during fermentation[16][17][18]. | |

| Brandy, Cheese | Presence confirmed | Found in trace amounts[11]. | |

| Other | Honey | Presence confirmed | Can be a marker for certain botanical origins[19]. |

Note: Data is compiled from various sources and may vary depending on the specific cultivar, geographical origin, processing method, and analytical technique used.

Experimental Protocols

The analysis of phenethyl acetate from natural sources involves several key steps: extraction, purification (if necessary), and instrumental analysis for identification and quantification. The choice of method depends on the matrix and the research objective.

Extraction of Phenethyl Acetate

HS-SPME is a solvent-free, sensitive, and rapid technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample. It is particularly well-suited for analyzing the aroma profile of delicate materials like flowers and fruits.

Protocol for HS-SPME of Rose Petals:

-

Sample Preparation: Place a known weight of fresh rose petals (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles, including esters[20].

-

Extraction: Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes onto the analytical column. Desorption is typically carried out at a high temperature (e.g., 250°C) for a short period (e.g., 1-5 minutes)[20].

SDE is a more exhaustive extraction technique suitable for obtaining a larger quantity of volatile and semi-volatile compounds from a solid or liquid sample. It combines steam distillation and solvent extraction into a single process.

General Protocol for SDE of Plant Material:

-

Apparatus Setup: Assemble a Likens-Nickerson type SDE apparatus.

-

Sample and Solvent: Place the sample (e.g., chopped plant material) and water in one flask and an appropriate organic solvent with a low boiling point (e.g., dichloromethane (B109758) or pentane) in the other flask.

-

Extraction: Heat both flasks simultaneously. The steam and volatile compounds from the sample are condensed and mixed with the condensed solvent. The immiscible solvent continuously extracts the volatile compounds from the aqueous distillate.

-

Concentration: After a set extraction time (e.g., 2-4 hours), the solvent containing the extracted volatiles is collected and carefully concentrated (e.g., using a rotary evaporator or a gentle stream of nitrogen) before analysis.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the isolation of pure phenethyl acetate for structural elucidation or biological assays, preparative HPLC can be employed after an initial extraction.

General Protocol for Prep-HPLC Purification:

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode.

-

Sample Injection: Inject the concentrated extract from SDE or another extraction method.

-

Fraction Collection: Monitor the eluent using a detector (e.g., UV-Vis) and collect the fraction corresponding to the retention time of phenethyl acetate.

-

Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified compound.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like phenethyl acetate.

Typical GC-MS Parameters for Phenethyl Acetate Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is suitable. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 230-250°C) at a rate of 5-10°C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Compare the obtained mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST, Wiley).

-

Quantification: Use an internal or external standard method with a calibration curve.

-

Analysis of Phenethyl Acetate Isotopologues

The isotopic composition of an organic molecule can provide valuable information about its geographical origin, botanical source, and biosynthetic pathway. Isotope Ratio Mass Spectrometry (IRMS) is the primary technique used for this purpose.

Principles of Isotope Ratio Mass Spectrometry (IRMS)

IRMS measures the relative abundance of stable isotopes of elements such as carbon (¹³C/¹²C), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O). The results are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard.

Sample Preparation for IRMS

For compound-specific isotope analysis (CSIA) of phenethyl acetate, it must first be isolated from the sample matrix and then converted into a simple gas (e.g., CO₂ for δ¹³C analysis) without isotopic fractionation.

General Protocol for δ¹³C Analysis of Phenethyl Acetate:

-

Extraction and Purification: Extract and purify phenethyl acetate from the natural source using the methods described above (e.g., SDE followed by Prep-HPLC) to ensure the removal of any interfering compounds.

-

Combustion: The purified phenethyl acetate is combusted at a high temperature (around 1000°C) in the presence of an oxidant to convert it quantitatively to CO₂ and other gases. This is typically done in an elemental analyzer (EA) coupled to the IRMS.

-

Gas Purification: The resulting gas mixture is purified to isolate the CO₂.

-

Isotope Ratio Measurement: The purified CO₂ is introduced into the IRMS, where the ratio of ¹³CO₂ to ¹²CO₂ is measured.

Interpretation of Isotopic Data

The δ¹³C value of phenethyl acetate will reflect the isotopic composition of its precursors in the plant and any isotopic fractionation that occurs during its biosynthesis. For example, plants with different photosynthetic pathways (C3, C4, CAM) have distinct δ¹³C values, which will be reflected in the compounds they produce. Variations in δ²H and δ¹⁸O can be related to the isotopic composition of local water sources, providing geographical information.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of phenethyl acetate and a general experimental workflow for its analysis.

Caption: Biosynthesis of phenethyl acetate from the shikimate pathway.

Caption: General experimental workflow for the analysis of phenethyl acetate.

Conclusion

Phenethyl acetate is a naturally occurring ester that plays a vital role in the characteristic aroma of many plants and food products. Its analysis from natural matrices requires a combination of appropriate extraction and sophisticated analytical techniques. The study of its isotopologues offers a powerful tool for understanding its origin and biosynthetic pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in the fields of natural products chemistry, food science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ScenTree - Champaca absolute (CAS N° 94333-99-0) [scentree.co]

- 5. barefut.com [barefut.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijoer.com [ijoer.com]

- 12. kiaromashop.ca [kiaromashop.ca]

- 13. phenogenoroses.com [phenogenoroses.com]

- 14. mdpi.com [mdpi.com]

- 15. Champaca Absolute at Wholesale Prices | Manufacturer & Supplier [floralessentialoils.com]

- 16. researchgate.net [researchgate.net]

- 17. Malaysian Cocoa Journal [mcj.koko.gov.my]

- 18. [Occurrence of beta-phenylethylamine and its derivatives in cocoa and cocoa products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Research Portal [researchportal.murdoch.edu.au]

Unlocking Cellular Secrets: A Technical Guide to the Research Applications of Phenethyl Acetate-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl acetate-13C2 is a stable isotope-labeled synthetic compound that serves as a powerful tool in advanced scientific research. As a heavy-isotope-labeled analog of the naturally occurring ester phenethyl acetate (B1210297), it offers significant advantages in analytical and metabolic studies. This technical guide explores the core research applications of this compound, providing an in-depth overview of its use as an internal standard for precise quantification and as a tracer for elucidating metabolic pathways. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate its integration into research workflows.

Core Applications of this compound

The primary utility of this compound lies in two key research areas:

-

Quantitative Analysis: Serving as an ideal internal standard for mass spectrometry-based techniques (GC-MS, LC-MS).

-

Metabolic Tracing: Enabling the investigation of the metabolic fate of phenethyl acetate and its constituent moieties in biological systems.

This compound as an Internal Standard

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry. This compound, with its two 13C atoms, is chemically identical to its unlabeled counterpart but is distinguishable by its higher mass. This property allows it to be added to a sample at the beginning of the workflow, co-purifying with the analyte of interest and experiencing similar matrix effects and ionization suppression or enhancement. By normalizing the signal of the analyte to the known concentration of the SIL-IS, highly accurate and precise quantification can be achieved.

Experimental Protocol: Quantification of Phenethyl Acetate in a Biological Matrix using GC-MS

This protocol is a representative example based on established methods for the analysis of organic acetates and other small molecules in complex matrices.

1. Sample Preparation:

-

Matrix: Plasma, cell culture media, or tissue homogenate.

-

Extraction:

-

To 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in acetonitrile).

-

Add 500 µL of a suitable organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) to precipitate proteins and extract the analyte and internal standard.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of the mobile phase or a suitable solvent for GC injection.

-

2. GC-MS/MS Analysis:

-

Gas Chromatograph (GC) Parameters:

-

Injection Mode: Splitless or split (e.g., 30:1) to handle different concentration ranges.

-

Inlet Temperature: 250-295°C to ensure rapid vaporization.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Parameters (Triple Quadrupole):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

-

MRM Transitions:

-

Phenethyl acetate (Analyte): The parent ion and a suitable daughter ion would be selected based on the fragmentation pattern.

-

This compound (Internal Standard): The parent ion will be 2 mass units higher than the analyte. A corresponding daughter ion will be selected.

-

-

Data Presentation: Expected Method Validation Parameters

The following table summarizes the type of quantitative data that would be generated during the validation of a GC-MS method using this compound as an internal standard. The values are hypothetical but representative of what would be expected for a robust analytical method.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 5 - 20 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Logical Workflow for Quantitative Analysis

Caption: Workflow for sample preparation and analysis for the quantification of phenethyl acetate.

Metabolic Tracing with this compound

The 13C label in this compound allows researchers to trace its metabolic fate within a biological system. Once introduced, the labeled compound will undergo enzymatic transformations, and the heavy isotope will be incorporated into downstream metabolites. By analyzing the mass shifts in these metabolites, it is possible to map the metabolic pathways and quantify the flux through them.

Potential Metabolic Pathways

Based on the metabolism of similar esters and phenylethyl alcohol, the primary metabolic fate of phenethyl acetate is expected to be hydrolysis, followed by oxidation.

-

Hydrolysis: Phenethyl acetate is likely hydrolyzed by esterases into phenylethyl alcohol and acetic acid.

-

Oxidation: The resulting phenylethyl alcohol can be oxidized to phenylacetaldehyde, which is then further oxidized to phenylacetic acid.

Experimental Protocol: Metabolic Tracing in Cell Culture

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 10-100 µM).

-

Incubate the cells for a specific time course (e.g., 0, 1, 4, 12, 24 hours) to allow for uptake and metabolism.

2. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

3. GC-MS Analysis:

-

Dry the metabolite extract under nitrogen.

-

Derivatize the sample to improve the volatility and chromatographic properties of the metabolites (e.g., silylation with MSTFA).

-

Analyze the derivatized sample by GC-MS, scanning for the expected masses of the unlabeled and 13C-labeled metabolites.

Signaling Pathway Diagram: Predicted Metabolism of this compound

Caption: Predicted metabolic conversion of this compound in a biological system.

Synthesis of this compound

While detailed proprietary synthesis methods are often not fully disclosed, a plausible synthetic route for this compound can be inferred from general organic chemistry principles for isotope labeling. A common strategy involves the use of 13C-labeled precursors.

Potential Synthetic Pathway

A likely approach would be the esterification of 13C-labeled phenylethyl alcohol with acetic anhydride (B1165640) or acetyl chloride. The labeled phenylethyl alcohol could be synthesized from a 13C-labeled benzene (B151609) ring or a labeled ethyl group.

Logical Diagram of a Plausible Synthesis Route

Caption: A conceptual synthetic pathway for producing this compound.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and systems biology. Its application as an internal standard ensures the highest level of accuracy in quantitative studies, while its use as a metabolic tracer provides a window into the dynamic processes of cellular metabolism. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for the successful implementation of this compound in a variety of research settings, ultimately contributing to a deeper understanding of biological systems.

Stability and Storage of Phenethyl Acetate-13C2: A Technical Guide

This guide provides an in-depth overview of the stability and recommended storage conditions for Phenethyl acetate-13C2, a stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.

Chemical Properties and Stability Profile

This compound is a stable isotope-labeled version of phenethyl acetate (B1210297), a naturally occurring ester known for its pleasant floral and honey-like aroma. The incorporation of two Carbon-13 isotopes into the phenethyl group provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.

The chemical stability of this compound is comparable to its unlabeled counterpart. Under recommended storage conditions, the compound is stable.[1][2] However, several factors can influence its long-term stability and should be considered to ensure its integrity for analytical applications.

Key Chemical Information:

| Property | Value |

| Molecular Formula | C₈¹³C₂H₁₂O₂ |

| Molecular Weight | 166.19 g/mol |

| CAS Number | 1335402-21-5 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 232 °C / 449.6 °F @ 760 mmHg |

| Melting Point | -31 °C / -23.8 °F |

| Flash Point | 105 °C / 221 °F |

Note: Physical properties are based on the unlabeled phenethyl acetate and are expected to be very similar for the 13C2 labeled version.

Factors Affecting Stability:

-

Temperature: Elevated temperatures can accelerate the degradation of the compound. While it is often shipped at room temperature, long-term storage at elevated temperatures is not recommended.[3][4]

-

Light: As with many organic compounds, exposure to light, particularly UV light, can potentially lead to degradation over time.

-

pH: The ester linkage in phenethyl acetate can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidizing Agents: The compound is incompatible with strong oxidizing agents, which can lead to chemical decomposition.[1]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, it is crucial to adhere to proper storage protocols. The primary recommendation from suppliers is to store the product under the conditions specified in the Certificate of Analysis (CoA).[3][4]

General Storage Recommendations:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. A well-ventilated area is also recommended. | Minimizes the rate of potential degradation reactions. |

| Container | Keep the container tightly closed. | Prevents contamination and evaporation. |

| Light Exposure | Store in a dark place. | Protects the compound from light-induced degradation. |

| Inert Atmosphere | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. |

Experimental Protocols

The following are generalized experimental protocols relevant to the use and stability assessment of this compound.

Protocol for Preparation of a Standard Solution for Quantitative Analysis

This protocol outlines the steps for preparing a stock solution of this compound to be used as an internal standard.

Protocol for Assessing Long-Term Stability

This protocol provides a framework for conducting a long-term stability study of this compound.

Biochemical Pathway Context

Phenethyl acetate is naturally produced in many plants and microorganisms. In biotechnology, it is often synthesized from L-phenylalanine via the Ehrlich pathway.[5] While this compound is a synthetic compound, understanding its natural counterpart's biochemical origin can be relevant for metabolic studies.

Summary and Conclusion

References

- 1. fishersci.com [fishersci.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Phenethyl Acetate-13C2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Phenethyl acetate-13C2, a stable isotope-labeled compound crucial for a variety of research applications. This document details available suppliers, their product specifications, and provides an exemplary experimental protocol for its use as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a labeled version of phenethyl acetate (B1210297), an ester found in a variety of fruits and flowers, known for its pleasant floral and honey-like aroma. The incorporation of two carbon-13 isotopes into the phenethyl moiety makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for precise and accurate quantification of its unlabeled counterpart in complex matrices by correcting for variations during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Sourcing high-quality, well-characterized this compound is critical for reliable experimental outcomes. Below is a summary of commercially available options identified through a comprehensive market survey.

| Supplier | Product Name | CAS Number | Product Code | Chemical Purity | Isotopic Enrichment |

| MedChemExpress (MCE) | This compound | 1335402-21-5 | HY-W102356S1 | ≥ 98% | Information not publicly available |

| aromaLAB | Phenylethyl-13C2 acetate | 1335402-21-5 | N/A | ≥ 95% | Information not publicly available |

Note: Isotopic enrichment is a critical parameter that defines the percentage of molecules containing the heavy isotope. While not always publicly available on supplier websites, this information is typically provided in the Certificate of Analysis (CoA) upon purchase or inquiry. Researchers are strongly encouraged to request this documentation to ensure the suitability of the standard for their specific application.

Experimental Protocol: Quantification of Phenethyl Acetate in Beverages using GC-MS with this compound as an Internal Standard

This section outlines a detailed methodology for the quantitative analysis of phenethyl acetate in a beverage matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.[1][2][3]

Objective: To accurately determine the concentration of phenethyl acetate in a beverage sample.

Materials:

-

Beverage sample

-

This compound (from a reputable supplier)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Standard glassware

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Internal Standard Stock Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions to create a working solution of 10 µg/mL.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking a known amount of unlabeled phenethyl acetate into a matrix blank (e.g., a beverage known not to contain phenethyl acetate or a model beverage solution).

-

Concentrations should range from the expected concentration in the sample down to the limit of quantification.

-

Add a fixed amount of the this compound internal standard working solution to each calibration standard.

-

-

Sample Preparation:

-

Pipette 10 mL of the beverage sample into a separatory funnel.

-

Spike the sample with a known volume of the this compound internal standard working solution.

-

Add 5 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes to extract the analytes into the organic phase.

-

Allow the layers to separate and collect the lower organic layer.

-

Repeat the extraction twice more with 5 mL of dichloromethane each time.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor the molecular ion or a characteristic fragment ion for both phenethyl acetate and this compound. For example, for phenethyl acetate (m/z 164), monitor ions such as m/z 104 and 91. For this compound (m/z 166), monitor the corresponding shifted ions (e.g., m/z 106 and 93).

-

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard in the calibration standards and the sample.

-

Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte.

-

Calculate the response ratio for the sample and determine its concentration from the calibration curve.

-

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

References

- 1. gcms.cz [gcms.cz]

- 2. The perspectives of ethanol usage as an internal standard for the quantification of volatile compounds in alcoholic products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of beverages and beverage stains by GC/MS using aroma components as indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Phenethyl Acetate-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity requirements for Phenethyl acetate-13C2, a stable isotope-labeled compound crucial for a variety of applications in research and development. This document outlines the significance of isotopic purity, the analytical techniques used for its determination, and provides representative data and experimental protocols.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled analog of phenethyl acetate (B1210297), a naturally occurring ester found in various fruits and flowers, known for its pleasant floral and honey-like aroma. The incorporation of two carbon-13 (¹³C) atoms into the phenethyl moiety of the molecule makes it a valuable tool in analytical and metabolic research.

Applications of this compound include:

-

Internal Standard in Quantitative Analysis: Due to its chemical identity with the unlabeled analyte, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in complex matrices. It allows for the correction of variations in sample preparation, injection volume, and instrument response.

-

Tracer in Metabolic Studies: The ¹³C label enables researchers to trace the metabolic fate of phenethyl acetate in biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

Isotopic Purity Requirements and Data Presentation

While a specific Certificate of Analysis for every batch of this compound will provide the most accurate data, the following table presents typical specifications for high-quality, commercially available ¹³C-labeled internal standards. These values are representative and serve as a general guideline for researchers.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98% | GC-MS, NMR |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |

| Isotopic Distribution | Mass Spectrometry | |

| m/z (Analyte) | As per unlabeled standard | |

| m/z+1 | Predominantly ¹³C¹²CHₓ | |

| m/z+2 | Predominantly ¹³C₂Hₓ |

Note: The table presents representative data. Actual values may vary between different suppliers and batches. Always refer to the Certificate of Analysis provided with the specific lot of the compound.

Experimental Protocols for Determining Isotopic Purity

The isotopic purity of this compound is primarily determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment and Distribution

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum of this compound, the relative abundance of the molecules containing zero, one, or two ¹³C atoms can be determined, providing a measure of isotopic enrichment and distribution. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for this analysis.

Detailed Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

-

Prepare a solution of unlabeled phenethyl acetate as a reference standard.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C for 1 min, then ramp to 250°C at 20°C/min, and hold for 2 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 200.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared solutions into the GC-MS.

-

Acquire the mass spectrum of the eluting phenethyl acetate peak.

-

Identify the molecular ion peak (M⁺) for both the unlabeled and labeled compounds. For phenethyl acetate, the molecular weight is 164.20 g/mol . For this compound, the molecular weight will be approximately 166.20 g/mol .

-

Determine the relative intensities of the isotopic peaks (M⁺, M+1⁺, M+2⁺, etc.).

-

Calculate the isotopic enrichment by comparing the peak areas of the labeled species to the total peak area of all isotopic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. ¹³C NMR can be used to confirm the position of the ¹³C labels within the this compound molecule and to quantify the isotopic enrichment at each labeled site.

Detailed Protocol for ¹³C NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Nucleus: ¹³C.

-

Pulse Program: A quantitative ¹³C NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

-

Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the carbon nuclei to ensure full relaxation between scans.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the acquired FID using appropriate software (e.g., MestReNova, TopSpin).

-

Perform baseline correction and phase correction.

-

Integrate the signals corresponding to the ¹³C-labeled carbons and the natural abundance ¹³C signals of the unlabeled carbons.

-

Calculate the isotopic purity at each labeled position by comparing the integral of the enriched signal to the integral of a natural abundance signal from a known number of carbons, taking into account the natural 1.1% abundance of ¹³C.

-

Visualizations: Signaling Pathways and Experimental Workflows

Biosynthesis of Phenethyl Acetate via the Ehrlich Pathway

Phenethyl acetate is biosynthesized from its precursor, phenethyl alcohol, which is produced from the amino acid L-phenylalanine via the Ehrlich pathway in organisms like yeast. The following diagram illustrates this metabolic pathway.

Caption: Biosynthesis of Phenethyl acetate from L-Phenylalanine.

Workflow for Quantitative Analysis using this compound as an Internal Standard

The following diagram outlines a typical workflow for the quantitative analysis of an analyte in a complex matrix using this compound as an internal standard with GC-MS.

Caption: Workflow for GC-MS analysis with an internal standard.

Conclusion

The isotopic purity of this compound is a critical factor that directly impacts the accuracy and reliability of quantitative analyses and metabolic tracer studies. Researchers and drug development professionals must ensure that the labeled compound meets stringent purity requirements. This technical guide has provided an overview of these requirements, detailed experimental protocols for their verification, and visual representations of relevant biological and analytical workflows. By adhering to these guidelines, the scientific community can continue to leverage the power of stable isotope labeling for advancing research and development.

Metabolic Fate of Phenethyl Acetate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl acetate (B1210297), an ester commonly found in fruits and other biological products, undergoes rapid and extensive metabolism in biological systems.[1] This technical guide provides a comprehensive overview of the metabolic fate of phenethyl acetate, detailing its absorption, distribution, metabolism, and excretion (ADME). The primary metabolic pathway involves rapid hydrolysis to phenethyl alcohol, followed by oxidation to phenylacetic acid, which is then conjugated and excreted. This document summarizes key quantitative data, provides detailed experimental protocols for studying its metabolism, and includes visual diagrams of the metabolic pathways and experimental workflows to support further research and development.

Introduction

Phenethyl acetate (2-phenylethyl acetate) is a carboxylic ester with a characteristic rose and honey scent.[1] It is widely used in the food, fragrance, and cosmetic industries. Understanding its metabolic fate is crucial for assessing its safety and potential pharmacological or toxicological effects. In biological systems, esters are typically subject to hydrolysis by a class of enzymes known as carboxylesterases, which are ubiquitously expressed in various tissues, including the liver and intestine. This guide will focus on the key biotransformation steps that phenethyl acetate undergoes following administration.

Metabolic Pathway of Phenethyl Acetate

The metabolism of phenethyl acetate proceeds in a sequential, multi-step process, initiated by the hydrolysis of the ester bond.

Step 1: Hydrolysis to Phenethyl Alcohol Phenethyl acetate is rapidly hydrolyzed by carboxylesterases (CES) to form phenethyl alcohol and acetic acid. Given its structure with a small acyl group (acetate) and a larger alcohol moiety (phenethyl alcohol), it is likely a substrate for CES2, which is predominantly expressed in the small intestine.

Step 2: Oxidation of Phenethyl Alcohol The resulting phenethyl alcohol is then oxidized to phenylacetaldehyde (B1677652). This reaction is catalyzed by alcohol dehydrogenase. Subsequently, phenylacetaldehyde is further oxidized to phenylacetic acid by aldehyde dehydrogenase.

Step 3: Conjugation and Excretion Phenylacetic acid is the primary urinary metabolite and is excreted mainly in a conjugated form.

The overall metabolic pathway is depicted in the diagram below.

Quantitative Data

While specific pharmacokinetic data for phenethyl acetate is limited in the available literature, studies on its primary metabolite, phenethyl alcohol, provide valuable insights into the in vivo behavior of the phenethyl moiety after hydrolysis.

In Vivo Pharmacokinetic Parameters of Phenethyl Alcohol in Rats

Following oral administration of phenethyl alcohol to rats, the parent compound is rapidly metabolized, and its major metabolite, phenylacetic acid, is found in significantly higher concentrations in the plasma.[2]

| Parameter | Value | Species | Administration Route | Dosage | Reference |

| Phenethyl Alcohol | |||||

| Peak Plasma Concentration (Cmax) | Low | Rat | Gavage | 430 mg/kg | [2] |

| Phenylacetic Acid (Metabolite) | |||||

| Peak Plasma Concentration | Significantly higher than Phenethyl Alcohol | Rat | Gavage | 430 mg/kg | [2] |

Absorption of Phenethyl Alcohol

The dermal absorption of phenethyl alcohol varies significantly across species.

| Species | Dermal Absorption (%) | Reference |

| Rat | 77 | [2] |

| Rabbit | 50 | [2] |

| Human | 7.6 | [2] |

Note: The provided data pertains to the administration of phenethyl alcohol. It is anticipated that phenethyl acetate would be rapidly hydrolyzed to phenethyl alcohol in vivo, and thus the subsequent metabolic profile of the phenethyl moiety would be similar.

Experimental Protocols

In Vitro Metabolism of Phenethyl Acetate using Rat Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of phenethyl acetate in a liver microsomal preparation.

4.1.1. Materials

-

Phenethyl acetate

-

Rat liver microsomes (commercially available)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (or other suitable organic solvent for quenching)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

HPLC or LC-MS/MS system for analysis

4.1.2. Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), rat liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add phenethyl acetate (typically at a final concentration of 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an analysis vial and analyze the disappearance of phenethyl acetate and the formation of phenethyl alcohol using a validated HPLC or LC-MS/MS method.

4.1.3. Experimental Workflow Diagram

Analytical Method for Quantification in Biological Samples

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the simultaneous quantification of phenethyl acetate and its metabolite, phenethyl alcohol.

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A 50:50 (v/v) mixture can be a starting point.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV detection at 220 nm.[3]

-

Retention Times: The retention time for phenethyl alcohol is expected to be around 2.8 minutes under these conditions, with phenethyl acetate having a longer retention time due to its increased hydrophobicity.[3]

-

Sample Preparation: Protein precipitation of plasma samples with acetonitrile followed by centrifugation is a common and effective method for sample clean-up.

Conclusion

The metabolic fate of phenethyl acetate in biological systems is characterized by rapid hydrolysis to phenethyl alcohol, followed by oxidation to phenylacetic acid and subsequent conjugation and excretion. The primary enzymes involved are carboxylesterases, alcohol dehydrogenase, and aldehyde dehydrogenase. While specific in vivo pharmacokinetic and in vitro kinetic data for phenethyl acetate are not extensively documented, the metabolic pathway is well-established based on the principles of ester hydrolysis and the known metabolic fate of its primary metabolite, phenethyl alcohol. The experimental protocols and analytical methods described in this guide provide a framework for researchers to further investigate the metabolism and disposition of phenethyl acetate and related compounds.

References

Phenethyl acetate-13C2 CAS number and chemical identifiers

This technical guide provides a comprehensive overview of Phenethyl acetate-13C2, a stable isotope-labeled compound, for researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, properties, and common applications, presenting data in a clear and accessible format.

Chemical Identifiers and Properties

This compound is the isotopically labeled form of Phenethyl acetate (B1210297), where two carbon atoms in the phenethyl group are replaced with the stable carbon-13 isotope. This labeling is crucial for its use as an internal standard in quantitative analyses.

Below is a summary of the key chemical identifiers for both this compound and its unlabeled analogue, Phenethyl acetate.

| Identifier | This compound | Phenethyl acetate (unlabeled) |

| CAS Number | 1335402-21-5[1][2][3][4][5] | 103-45-7[2][6][7] |

| Chemical Formula | C813C2H12O2[3][4][5] | C10H12O2[2][6][7] |

| Molecular Weight | 166.19[3][4][5] | 164.20 g/mol [6][8][9] |

| IUPAC Name | 2-phenylethyl-13C2 acetate | 2-phenylethyl acetate[6] |

| Canonical SMILES | CC(O[13CH2][13CH2]C1=CC=CC=C1)=O[1][3][4][5] | CC(=O)OCCC1=CC=CC=C1[6] |

| Synonyms | Phenethyl alcohol, acetate-13C2[1][3][4][5] | 2-Phenethyl acetate, Benzylcarbinyl acetate[6][9] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the interconnectedness of the various chemical identifiers for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aromaLAB Shop - Phenylethyl-13C2 acetate [shop.aromalab.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenethyl acetate - Wikipedia [en.wikipedia.org]

- 8. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]

- 9. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

Unraveling the Fragmentation Fingerprint of Phenethyl Acetate-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of Phenethyl acetate-13C2. By understanding the fragmentation pathways of this isotopically labeled compound, researchers can gain deeper insights into its metabolic fate, reaction mechanisms, and use as an internal standard in quantitative studies. This document outlines the predicted fragmentation based on established principles of mass spectrometry and provides detailed experimental protocols for its analysis.

Predicted Mass Spectrometry Data

The introduction of two carbon-13 isotopes into the phenethyl acetate (B1210297) molecule results in a predictable mass shift in the parent compound and its subsequent fragment ions. Assuming the isotopic labels are located on the ethyl group of the acetate moiety, the following table summarizes the expected quantitative data from an electron ionization (EI) mass spectrometry analysis, comparing it with its unlabeled counterpart.

| Ion Description | Unlabeled Phenethyl Acetate (m/z) | This compound (m/z) | Notes |

| Molecular Ion [M]•+ | 164 | 166 | The molecular weight is increased by 2 Da due to the two 13C atoms. |

| Loss of Acetoxy Radical (•OCOCH3) | 105 | 105 | This fragment corresponds to the phenethyl cation and is unaffected by the labeling in the acetate group. |

| Loss of Ketene (B1206846) (CH2=C=O) | 104 | 104 | This fragment results from a McLafferty rearrangement, leading to the formation of a phenethyl alcohol radical cation. The ketene molecule contains the unlabeled carbons. |

| Tropylium (B1234903) Ion (C7H7+) | 91 | 91 | A common rearrangement ion in compounds containing a benzyl (B1604629) group, its mass is not affected by the labeling. |

| Acetyl Cation [CH3CO]+ | 43 | 45 | This is often the base peak in the spectrum of acetate esters. The presence of two 13C atoms in the ethyl group results in a mass shift of +2 Da. |

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of esters, particularly those containing a benzyl group. The primary fragmentation events involve cleavage of the ester bond and rearrangements within the molecule.

A key fragmentation pathway involves the loss of the entire acetate group as a neutral ketene molecule, leading to the formation of a radical cation with a mass-to-charge ratio (m/z) corresponding to phenethyl alcohol. Another significant fragmentation is the cleavage of the C-O bond of the ester, resulting in the formation of a stable acetyl cation. Due to the 13C labeling in the ethyl group, this acetyl cation will have an m/z of 45 instead of the usual 43. The presence of the aromatic ring also leads to the formation of the highly stable tropylium ion at m/z 91 through rearrangement of the phenethyl cation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard approach for the analysis of this compound involves gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate to a final concentration of approximately 100 µg/mL.

-

Ensure the sample is fully dissolved before injection.

2. GC Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

Visualization of Fragmentation Pathways

The following diagrams illustrate the logical flow of the experimental workflow and the predicted fragmentation pathways of this compound.

Methodological & Application

Application Note: Quantitative Analysis of Phenethyl Acetate using Phenethyl acetate-13C2 as an Internal Standard by GC-MS

Introduction

Phenethyl acetate (B1210297) is a volatile ester compound found in a variety of natural sources, including fruits, flowers, and alcoholic beverages. It is also a common additive in the fragrance and flavor industries. Accurate quantification of phenethyl acetate is crucial for quality control in food and beverage production, as well as for research in natural product chemistry and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like phenethyl acetate.[1][2]

The use of an internal standard is a widely accepted practice in quantitative analytical chemistry to improve the accuracy and precision of measurements.[3] An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and instrument variability.[3] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for mass spectrometry-based quantification because they have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they behave similarly during sample preparation and analysis.[3][4] Phenethyl acetate-13C2, with two of its carbon atoms replaced by the heavier 13C isotope, serves as an excellent internal standard for the quantification of phenethyl acetate.

This application note provides a detailed protocol for the quantitative analysis of phenethyl acetate in a sample matrix using this compound as an internal standard with GC-MS.

Principle

A known amount of the internal standard, this compound, is added to all samples, calibration standards, and quality control samples.[3] The samples are then prepared and analyzed by GC-MS. The analyte, phenethyl acetate, and the internal standard will have very similar retention times but will be distinguishable by their mass-to-charge ratios (m/z) in the mass spectrometer. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, variations introduced during sample preparation and injection can be compensated for, leading to more accurate and precise quantification.[3]

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

Phenethyl acetate (≥99% purity)

-

This compound (isotopic purity ≥99%)

-

-

Solvents:

-

Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.[9]

-

Micropipettes and tips

-

Vortex mixer

Preparation of Standard Solutions

-

Primary Stock Solution of Phenethyl Acetate (1000 µg/mL):

-

Accurately weigh 100 mg of phenethyl acetate.

-

Dissolve in ethyl acetate in a 100 mL volumetric flask and bring to volume. Mix thoroughly.

-

-

Primary Stock Solution of this compound (Internal Standard, 100 µg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve in ethyl acetate in a 100 mL volumetric flask and bring to volume. Mix thoroughly.

-

-

Working Internal Standard Solution (10 µg/mL):

-

Dilute 10 mL of the primary internal standard stock solution to 100 mL with ethyl acetate.

-

-

Calibration Standards (0.1 - 50 µg/mL):

-

Prepare a series of calibration standards by serial dilution of the primary phenethyl acetate stock solution with ethyl acetate.

-

To each calibration standard, add a constant amount of the working internal standard solution (e.g., 100 µL of 10 µg/mL IS to 900 µL of calibration standard) to achieve a final IS concentration of 1 µg/mL.

-

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are general procedures for liquid and solid samples.

A. Liquid Samples (e.g., beverages, liquid fragrances)

-

Dilution: If the expected concentration of phenethyl acetate is high, dilute the sample with a suitable solvent (e.g., ethyl acetate).

-

Internal Standard Spiking: To 1 mL of the (diluted) liquid sample in a 2 mL vial, add 100 µL of the 10 µg/mL working internal standard solution.

-

Vortex: Mix the sample thoroughly for 30 seconds.

-

Centrifugation (if necessary): If the sample contains suspended solids, centrifuge at 3000 rpm for 5 minutes.[11]

-

Transfer: Transfer the supernatant to a clean GC vial for analysis.

B. Solid Samples (e.g., fruit homogenates, plant material)

-

Weighing: Accurately weigh a known amount of the homogenized solid sample (e.g., 1 g) into a centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 10 µg/mL working internal standard solution directly to the solid sample.

-

Extraction:

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough extraction.

-

Alternatively, use sonication for 10-15 minutes.

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

-

Transfer: Carefully transfer the supernatant (the ethyl acetate layer) to a clean GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | - Initial Temperature: 60°C, hold for 2 min- Ramp: 10°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Phenethyl acetate: m/z 104 (quantifier), 91, 65 (qualifiers)This compound: m/z 106 (quantifier), 91, 65 (qualifiers) |

Data Analysis

-

Peak Integration: Integrate the peak areas for the quantifier ions of phenethyl acetate (m/z 104) and this compound (m/z 106).

-

Calibration Curve:

-

For each calibration standard, calculate the ratio of the peak area of phenethyl acetate to the peak area of the internal standard.

-

Plot a calibration curve of this peak area ratio (y-axis) against the concentration of phenethyl acetate (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Quantification of Unknowns:

-

Calculate the peak area ratio for the unknown samples.

-

Use the regression equation from the calibration curve to determine the concentration of phenethyl acetate in the prepared samples.

-

Account for any initial dilution or sample weight to calculate the final concentration in the original sample.

-

Data Presentation

Table 1: Calibration Curve Data for Phenethyl Acetate

| Cal. Std. Conc. (µg/mL) | Phenethyl Acetate Peak Area (m/z 104) | IS Peak Area (m/z 106) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 1,510,876 | 0.010 |

| 0.5 | 76,170 | 1,525,432 | 0.050 |

| 1.0 | 155,432 | 1,532,110 | 0.101 |

| 5.0 | 789,543 | 1,545,321 | 0.511 |

| 10.0 | 1,587,432 | 1,550,987 | 1.023 |

| 25.0 | 3,998,765 | 1,548,765 | 2.582 |

| 50.0 | 8,012,345 | 1,555,432 | 5.151 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995} |

Table 2: Method Validation Parameters (Example)

| Parameter | Result |

| Linear Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Principle of internal standard normalization in GC-MS.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. benchchem.com [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 5. rsc.org [rsc.org]

- 6. ujpronline.com [ujpronline.com]

- 7. scispace.com [scispace.com]

- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. coresta.org [coresta.org]

- 11. scispace.com [scispace.com]

Quantitative Analysis of Volatile Compounds Using Phenethyl Acetate-13C2 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of volatile compounds, particularly in complex matrices such as wine and fragrance products, using Phenethyl acetate-13C2 as an internal standard. The use of a stable isotope-labeled internal standard is a robust technique that corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.

Introduction

Phenethyl acetate (B1210297) is a key aroma compound found in a variety of natural products, including fruits, and is widely used in the flavor and fragrance industry to impart sweet, rosy, and honey-like notes.[1][2] Accurate quantification of this and other volatile esters is crucial for quality control, authenticity assessment, and product development. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest metrological quality in trace analysis.[3] By introducing a known amount of an isotopically labeled version of the analyte, such as this compound, into the sample, variations during the analytical process can be effectively normalized. This application note details a headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) method for this purpose.

Principle of Isotope Dilution using this compound

The core of this method lies in the addition of a known quantity of this compound to the sample prior to any extraction or analysis steps. This compound is chemically identical to the native (unlabeled) phenethyl acetate, ensuring it behaves similarly during extraction, chromatography, and ionization.[4] However, due to the two ¹³C atoms, it has a molecular weight that is 2 Daltons higher than the native compound. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The concentration of the target analyte is determined by comparing the ratio of the chromatographic peak area of the native analyte to the peak area of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the native analyte based on a calibration curve.

Experimental Protocols

This section outlines the detailed experimental procedures for the quantitative analysis of volatile compounds using this compound. The protocol is optimized for the analysis of phenethyl acetate and other similar volatile esters in a wine matrix but can be adapted for other applications.

Materials and Reagents

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 100 µg/mL.

-

Calibration Standard Stock Solution: Prepare a stock solution of unlabeled phenethyl acetate in methanol at a concentration of 100 µg/mL.

-

Working Calibration Solutions: Prepare a series of calibration standards by diluting the calibration standard stock solution with a model wine solution (e.g., 12% ethanol (B145695) in water with 5 g/L tartaric acid, pH 3.5) to achieve concentrations ranging from 10 to 500 µg/L.

-

Sodium Chloride (NaCl): ACS grade.

-

Methanol: HPLC grade.

-

Model Wine Solution: 12% (v/v) ethanol and 5 g/L tartaric acid in ultrapure water, adjusted to pH 3.5.

-

HS-SPME Vials: 20 mL amber glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

-

SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

Sample Preparation

-

Sample Measurement: Pipette 5 mL of the wine sample (or a dilution if high concentrations are expected) into a 20 mL HS-SPME vial.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the vial to achieve a final concentration of 50 µg/L.

-

Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the partitioning of volatile compounds into the headspace.

-

Equilibration: Immediately seal the vial and gently vortex for 30 seconds. Place the vial in a heating block or autosampler incubator set to 40°C for 15 minutes to allow for equilibration of the volatiles between the liquid and headspace phases.

HS-SPME Procedure

-

Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before the first use and briefly before each batch of analyses.

-

Extraction: Expose the conditioned SPME fiber to the headspace of the heated sample vial for 30 minutes under constant agitation.

-

Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analytes.

GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Injection Port: 250°C, splitless mode for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: 5°C/min to 180°C.

-

Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

-

-

MS Transfer Line: 250°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Phenethyl acetate (native): m/z 104 (quantifier), 91, 65 (qualifiers).

-

This compound (internal standard): m/z 106 (quantifier), 91, 65 (qualifiers).

-

Data Presentation and Analysis

Calibration Curve Construction

-

Prepare a series of working calibration solutions as described in section 3.1.

-

Spike each calibration standard with the this compound internal standard at a constant concentration (e.g., 50 µg/L).

-

Analyze each calibration standard using the HS-SPME-GC-MS method described above.

-

For each calibration level, calculate the response ratio by dividing the peak area of the native phenethyl acetate (m/z 104) by the peak area of the internal standard (m/z 106).

-

Plot the response ratio against the concentration of the native phenethyl acetate to generate a calibration curve. A linear regression should be applied to the data points.

Sample Quantification

-

Analyze the prepared samples as described in section 3.

-

Calculate the response ratio for each sample.

-

Determine the concentration of phenethyl acetate in the sample by interpolating the response ratio on the calibration curve.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of phenethyl acetate in different types of rosé wine, demonstrating the application of this method. The concentrations are typical for this type of beverage.[5][6]

| Sample ID | Matrix | Analyte | Internal Standard | Response Ratio (Analyte Area / IS Area) | Concentration (µg/L) |

| Rosé Wine A | Wine | Phenethyl Acetate | This compound | 1.25 | 150 |

| Rosé Wine B | Wine | Phenethyl Acetate | This compound | 0.83 | 100 |

| Rosé Wine C | Wine | Phenethyl Acetate | This compound | 2.08 | 250 |

| Spiked Control | Model Wine | Phenethyl Acetate | This compound | 1.00 | 120 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of volatile compounds using this compound.

Caption: Experimental workflow for volatile compound analysis.

Principle of Isotope Dilution

This diagram illustrates the logical relationship of using an isotopically labeled internal standard for quantitative analysis.

Caption: Principle of isotope dilution analysis.

Conclusion

The use of this compound as an internal standard in conjunction with HS-SPME-GC-MS provides a highly accurate, precise, and robust method for the quantitative analysis of phenethyl acetate and other volatile esters in complex matrices. This approach effectively mitigates variability introduced during sample handling and analysis, making it an invaluable tool for researchers, scientists, and professionals in the fields of food and beverage quality control, flavor and fragrance development, and metabolic studies. The detailed protocol provided herein can be readily implemented and adapted for various analytical challenges requiring reliable quantification of volatile compounds.

References

- 1. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Phenethyl acetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Phenethyl Acetate using a Stable Isotope Dilution Assay with Phenethyl Acetate-13C2

For Researchers, Scientists, and Drug Development Professionals

Abstract